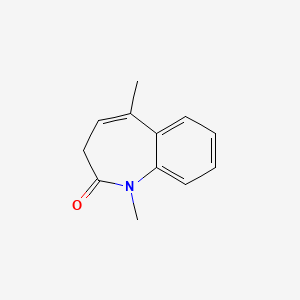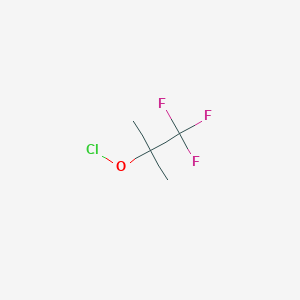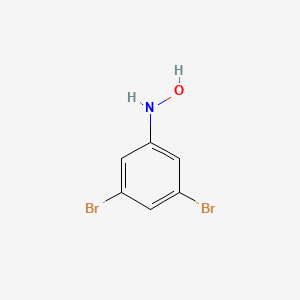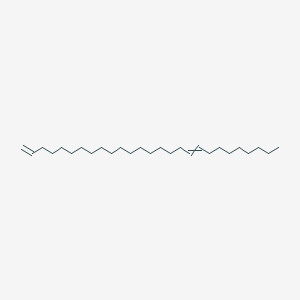
Heptacosa-1,18-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacosa-1,18-diene is a long-chain hydrocarbon with the molecular formula C27H52 It is characterized by the presence of two double bonds located at the first and eighteenth positions of the carbon chain This compound is part of the diene family, which are hydrocarbons containing two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptacosa-1,18-diene can be synthesized through several methods, including the dehydration of alcohols and the dehydrohalogenation of organohalides. One common method involves the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by dehydrohalogenation to form the diene .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic dehydrogenation of long-chain alkanes. This process requires high temperatures and the presence of a suitable catalyst to facilitate the removal of hydrogen atoms and the formation of double bonds.
Chemical Reactions Analysis
Types of Reactions: Heptacosa-1,18-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming heptacosane.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, can occur at the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used.
Substitution: Halogens (e.g., Br2) and hydrogen halides (e.g., HCl) are typical reagents.
Major Products:
Oxidation: Epoxides and diols.
Reduction: Heptacosane.
Substitution: Halogenated or hydrogenated derivatives of this compound.
Scientific Research Applications
Heptacosa-1,18-diene has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of long-chain dienes and their behavior in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid metabolism and membrane structure.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid membranes.
Mechanism of Action
The mechanism of action of heptacosa-1,18-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further chemical transformations. The compound’s long carbon chain allows it to integrate into lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Heptacosa-1,18-diene can be compared with other long-chain dienes, such as:
Nonacosa-1,20-diene: Similar in structure but with a longer carbon chain.
Hentriaconta-1,22-diene: Another long-chain diene with two additional carbon atoms compared to this compound.
Uniqueness: this compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical properties and reactivity compared to other long-chain dienes .
Properties
CAS No. |
104899-45-8 |
|---|---|
Molecular Formula |
C27H52 |
Molecular Weight |
376.7 g/mol |
IUPAC Name |
heptacosa-1,18-diene |
InChI |
InChI=1S/C27H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-27H2,2H3 |
InChI Key |
DZRVIJLCWLXRAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxo{[2-(2-sulfanylpropanamido)ethyl]amino}ethanethioic S-acid](/img/structure/B14324574.png)
![2-[(Trimethylsilyl)methyl]prop-2-enenitrile](/img/structure/B14324577.png)
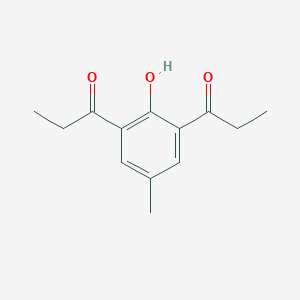
![1,2-Dimethyl-1H-imidazo[2,1-A]isoindole](/img/structure/B14324587.png)
![[(2,3-Diiodophenyl)-iodo-diphenyl-lambda5-phosphanyl]oxy-triphenylphosphanium;rhenium](/img/structure/B14324599.png)
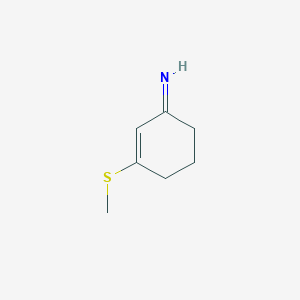
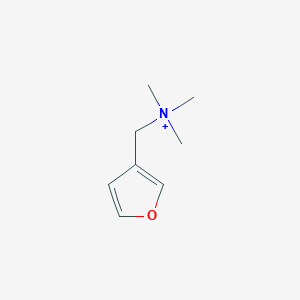
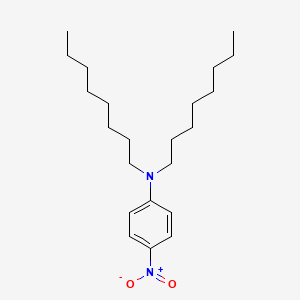
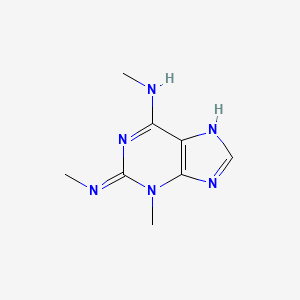
![1-[aziridin-1-yl-(2-propan-2-ylidenehydrazinyl)phosphoryl]aziridine](/img/structure/B14324628.png)
